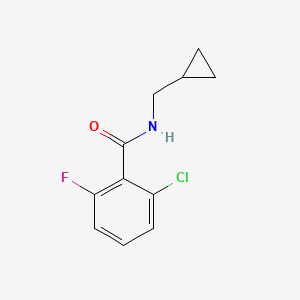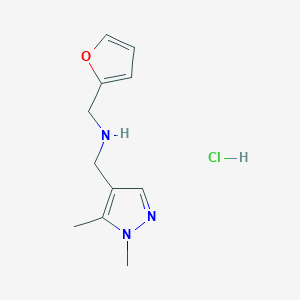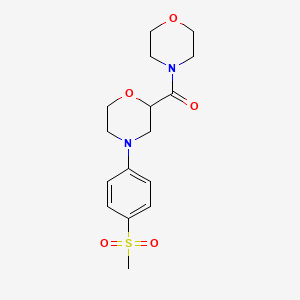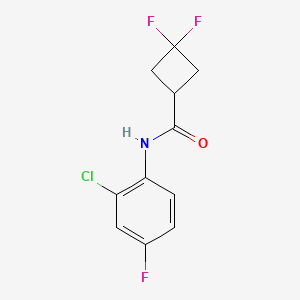![molecular formula C12H16ClN3O2 B12236640 2-Methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12236640.png)
2-Methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a phenol group, and a pyrazole moiety. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol typically involves the reaction of 2-methoxyphenol with 1-methylpyrazole-4-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The intermediate product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group results in quinone derivatives, while reduction of a nitro group yields an amine.
Scientific Research Applications
2-Methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol
- 2-Methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
2-Methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its solubility in water as a hydrochloride salt further enhances its applicability in various fields.
This detailed article provides a comprehensive overview of 2-Methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H16ClN3O2 |
|---|---|
Molecular Weight |
269.73 g/mol |
IUPAC Name |
2-methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C12H15N3O2.ClH/c1-15-8-10(7-14-15)13-6-9-3-4-11(16)12(5-9)17-2;/h3-5,7-8,13,16H,6H2,1-2H3;1H |
InChI Key |
ZVNOHMSHKOXHHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC(=C(C=C2)O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine](/img/structure/B12236563.png)

![6-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine](/img/structure/B12236573.png)
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrazine](/img/structure/B12236577.png)

![1-methyl-4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-1,2,3-triazole](/img/structure/B12236589.png)
![2-(3,4-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide](/img/structure/B12236591.png)
![2-(3a-{[(4-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B12236601.png)
![2-{[1-(1-Phenylethyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B12236604.png)
![1-(3-chlorophenyl)-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazine](/img/structure/B12236614.png)
![3-(2-fluorophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide](/img/structure/B12236615.png)

![4,4-difluoro-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B12236626.png)
